Fosaprepitant Morpholine Hydrochloride

Pharmaceutical Quality Control Reference Standard Characterization Physical Characterization

This Fungal Impurity Reference Standard is irreplaceable for accurate HPLC/UPLC method validation and batch release testing. Unlike the Fosaprepitant API, this distinct hydrochloride salt ensures correct retention times and spectral responses per ICH Q3A. Essential for quantifying process-related and degradation impurities in EMEND® for Injection, this certified standard guarantees your purity assessments are reliable, directly supporting successful regulatory submissions and minimizing the risk of out-of-specification results.

Molecular Formula C20H19ClF7NO2
Molecular Weight 473.8 g/mol
Cat. No. B12063714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosaprepitant Morpholine Hydrochloride
Molecular FormulaC20H19ClF7NO2
Molecular Weight473.8 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1
InChIKeyDWCCMKXSGCKMJF-VROPXZTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosaprepitant Morpholine Hydrochloride: Critical Reference Standard for Aprepitant and Fosaprepitant Impurity Profiling in Pharmaceutical Quality Control


Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8) is a key pharmaceutical impurity reference standard, chemically defined as (2S,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride . It is not an active pharmaceutical ingredient (API) itself, but rather a critical tool for the identification, quantification, and control of related substances in the synthesis and quality assurance of the antiemetic prodrug, Fosaprepitant Dimeglumine, and its active metabolite, Aprepitant [1]. Its primary value lies in enabling analytical method validation and batch release testing, ensuring the purity of the final pharmaceutical products.

Fosaprepitant Morpholine Hydrochloride Procurement: Why Generic 'Fosaprepitant' Standards Are Insufficient for Rigorous Analytical Method Validation


A generic 'Fosaprepitant' reference standard typically refers to the API, Fosaprepitant Dimeglumine, which is a water-soluble prodrug [1]. Fosaprepitant Morpholine Hydrochloride, however, is a specific process-related impurity and degradation product with a distinct chemical identity and physical state (a crystalline hydrochloride salt) . Using the API as a surrogate for this impurity in HPLC or LC-MS method development is scientifically invalid, as they will exhibit different retention times, spectral properties, and mass spectrometric responses. For accurate identification and quantification of this specific impurity in drug substance or drug product batches, the certified reference standard for Fosaprepitant Morpholine Hydrochloride is irreplaceable, directly impacting the reliability of purity assessments and regulatory compliance [2].

Quantitative Differentiation: Fosaprepitant Morpholine Hydrochloride vs. Fosaprepitant Dimeglumine and Other Fosaprepitant Impurities


Comparison of Physical State and Morphology Between Fosaprepitant Morpholine Hydrochloride and the API

Fosaprepitant Morpholine Hydrochloride is a crystalline solid with a distinct melting point, differentiating it from the amorphous nature of the active pharmaceutical ingredient (API), Fosaprepitant Dimeglumine . This physical difference is critical for handling and analytical method development.

Pharmaceutical Quality Control Reference Standard Characterization Physical Characterization

Aqueous Solubility Comparison: Fosaprepitant Morpholine Hydrochloride vs. Aprepitant and Fosaprepitant Dimeglumine

As a salt form of the free base Aprepitant, Fosaprepitant Morpholine Hydrochloride exhibits solubility properties that are intermediate to Aprepitant and the highly water-soluble Fosaprepitant Dimeglumine . Aprepitant itself has very limited water solubility [1], while the API Fosaprepitant Dimeglumine is freely soluble [2].

Solubility Formulation Science Analytical Method Development

Chemical Identity and Purity Specification: Fosaprepitant Morpholine Hydrochloride as an Authentic Impurity Standard

Fosaprepitant Morpholine Hydrochloride is unequivocally identified as Aprepitant Impurity 8 HCl, with a defined chemical structure and a reported purity of >99% (GC) for related standards [REFS-1, REFS-2]. This contrasts with generic 'Fosaprepitant Impurity' listings that may lack full characterization.

Impurity Profiling Analytical Chemistry Quality Control

Best Application Scenarios for Fosaprepitant Morpholine Hydrochloride (Aprepitant Impurity 8 HCl) in Pharmaceutical R&D and QC


Analytical Method Development and Validation for Fosaprepitant Dimeglumine Drug Substance

Procurement of Fosaprepitant Morpholine Hydrochloride is essential for developing and validating stability-indicating HPLC or UPLC methods. As a known process impurity and potential degradation product, it is spiked into Fosaprepitant Dimeglumine samples to establish system suitability, determine relative response factors, and ensure the method can accurately resolve and quantify this specific impurity at ICH Q3A guideline thresholds [1]. This provides direct evidence for method specificity and accuracy, a critical component of any regulatory filing.

Reference Standard for Batch Release and Stability Testing of EMEND® (Fosaprepitant Dimeglumine) for Injection

Quality control laboratories use this certified reference standard to identify and quantify the presence of the Aprepitant Impurity 8 HCl peak in every manufactured lot of Fosaprepitant Dimeglumine API and final drug product (EMEND® for Injection) [2]. Its use ensures that the impurity levels remain below established safety limits throughout the product's shelf life, as required by pharmacopeial monographs and FDA regulations.

Synthesis and Process Optimization in Fosaprepitant Manufacturing

During the development or optimization of a synthetic route for Fosaprepitant Dimeglumine, chemists use Fosaprepitant Morpholine Hydrochloride as a marker to track the formation of this specific byproduct . By quantifying it at various stages, process chemists can adjust reaction conditions (e.g., temperature, pH, stoichiometry) to minimize its formation, thereby increasing overall yield and purity of the final API.

Investigating Degradation Pathways of Fosaprepitant Dimeglumine Formulations

Fosaprepitant Dimeglumine is known to be hydrolytically unstable, leading to the formation of Aprepitant and related impurities [3]. The Morpholine Hydrochloride impurity is a potential product of these degradation pathways. Using its reference standard in forced degradation studies allows formulation scientists to identify this specific degradant, understand its formation kinetics under stress conditions (e.g., heat, humidity, pH), and design a more robust formulation strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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